molecular formula C17H12N2O4S B2488606 (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide CAS No. 391866-98-1

(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide

Cat. No.: B2488606
CAS No.: 391866-98-1
M. Wt: 340.35
InChI Key: UOTWPOXOCLFAFC-GQCTYLIASA-N
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Description

(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is a complex organic compound featuring a combination of aromatic and heterocyclic structures This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, a thiazole ring, and a furan ring, all connected through an acrylamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Benzo[d][1,3]dioxole Introduction: The benzo[d][1,3]dioxole moiety can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of benzo[d][1,3]dioxole is coupled with a halogenated thiazole.

    Acrylamide Formation: The final step involves the formation of the acrylamide linkage through a Knoevenagel condensation reaction between the thiazole derivative and furan-2-carbaldehyde, followed by amidation with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the acrylamide double bond, converting it into a saturated amide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzo[d][1,3]dioxole and thiazole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting bioactivity due to its structural similarity to various bioactive molecules. It could be explored for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a pharmacophore in drug design. It could be investigated for its activity against various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its conjugated system and aromatic rings.

Mechanism of Action

The mechanism of action of (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiazole and furan rings could facilitate binding to active sites, while the acrylamide linkage might participate in covalent interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(pyridin-2-yl)acrylamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide lies in its combination of the benzo[d][1,3]dioxole, thiazole, and furan rings, which confer distinct electronic and steric properties. This combination can result in unique reactivity and bioactivity profiles compared to similar compounds.

Properties

IUPAC Name

(E)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c20-16(6-4-12-2-1-7-21-12)19-17-18-13(9-24-17)11-3-5-14-15(8-11)23-10-22-14/h1-9H,10H2,(H,18,19,20)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTWPOXOCLFAFC-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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